Cas no 2034512-51-9 (N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide)
![N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034512-51-9x500.png)
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
- N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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- インチ: 1S/C16H19N5O2/c1-11-15(12(2)20(3)19-11)16(22)17-6-7-21-10-13(9-18-21)14-5-4-8-23-14/h4-5,8-10H,6-7H2,1-3H3,(H,17,22)
- InChIKey: RMYBTGUQCMVRGT-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C)=NN(C)C=1C)NCCN1C=C(C2=CC=CO2)C=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 421
- トポロジー分子極性表面積: 77.9
- 疎水性パラメータ計算基準値(XlogP): 1
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-6878-15mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
2034512-51-9 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6525-6878-10mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
2034512-51-9 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6525-6878-5mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
2034512-51-9 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6525-6878-40mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
2034512-51-9 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6525-6878-3mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
2034512-51-9 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6525-6878-20mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
2034512-51-9 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6525-6878-1mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
2034512-51-9 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6525-6878-2μmol |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
2034512-51-9 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6525-6878-5μmol |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
2034512-51-9 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6525-6878-30mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
2034512-51-9 | 30mg |
$178.5 | 2023-09-08 |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamideに関する追加情報
Introduction to N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS No. 2034512-51-9)
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 2034512-51-9, belongs to the pyrazole class of molecules, which are well-documented for their diverse biological activities. The presence of multiple functional groups, including a furan moiety and an amide group, makes this compound a promising candidate for further investigation in drug discovery and development.
The molecular structure of N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide features a central pyrazole ring substituted with three methyl groups at the 1, 3, and 5 positions. This substitution enhances the lipophilicity of the molecule, which is a critical factor in drug bioavailability. Additionally, the 4-(furan-2-yl) group introduces a polar aromatic ring that can interact with biological targets in complex ways. The amide functionality at the end of the molecule further contributes to its potential pharmacological activity by allowing for hydrogen bonding interactions with receptor sites.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies have shown that N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide exhibits promising interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. These interactions are thought to contribute to its potential therapeutic effects in conditions such as pain management and anti-inflammatory disorders.
The furan moiety in this compound is particularly noteworthy due to its ability to engage in π-stacking interactions with biological targets. This type of interaction is known to enhance binding affinity and stability, making furan-substituted compounds attractive for drug design. Furthermore, the pyrazole ring itself is a well-established scaffold in medicinal chemistry, with numerous examples of pyrazole-based drugs already on the market. The combination of these structural elements in N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide suggests that it may possess unique pharmacological properties that warrant further exploration.
In vitro studies have begun to uncover the potential biological activities of this compound. Initial experiments have demonstrated that it can modulate the activity of enzymes such as cyclooxygenase (COX), which plays a key role in inflammation and pain signaling. Additionally, preliminary data suggest that it may interact with other targets involved in immune responses and cell proliferation. These findings are particularly exciting given the growing interest in developing novel therapeutic agents that target multiple pathways simultaneously.
The synthesis of N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide presents an interesting challenge due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce such molecules on a scalable basis. Techniques such as multi-step organic synthesis combined with modern purification methods have enabled researchers to obtain high-quality samples for further characterization and testing.
One of the key advantages of this compound is its potential for structural diversity. By modifying different parts of the molecule, researchers can generate a library of related compounds with varying pharmacological profiles. This approach is known as structure-based drug design and has been successful in identifying novel therapeutic agents with improved efficacy and reduced side effects. The flexibility offered by the pyrazole and furan moieties allows for extensive chemical modifications, making this compound a valuable tool for medicinal chemists.
As research continues to progress, it is expected that more applications for N-{2-[4-(furan-2-yli)-1H-pyrazol-i]-yi]ethyl}-i,i,i-trimethyl-iH-pyrazole-i-carboxamide will be discovered. Its unique structural features and promising biological activities make it a compelling candidate for further investigation in both academic and industrial settings. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in unlocking its full potential as a therapeutic agent.
The development of new drugs is often a lengthy and complex process involving multiple stages from discovery to clinical trials. However, compounds like N-{2-[4-(furan-i-yli)-iH-pyrazol-i]-yi]ethyl}-i,i,i-trimethyl-iH-pyrazole-i-carboxamide offer hope by providing novel starting points for drug development. With continued research and investment in pharmaceutical innovation, it is possible that this compound will contribute to the development of new treatments for various diseases.
In conclusion, N-{2-[4-(furan-i-yli)-iH-pyrazol-i]-yi]ethyl}-i,i,i-trimethyl-iH-pyrazole-i-carboxamide (CAS No. 20345i12-i5i9) is a fascinating compound with significant potential in pharmaceutical research. Its unique structure combines several functional groups that are known to interact with biological targets in meaningful ways. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the development of new therapies.
2034512-51-9 (N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide) 関連製品
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